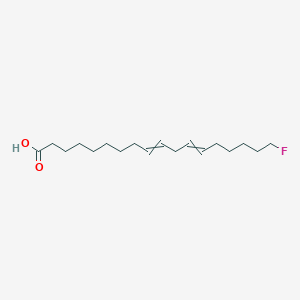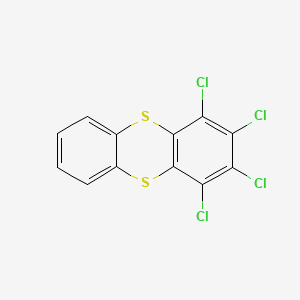
1,2,3,4-Tetrachlorothianthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrachlorothianthrene is a sulfur-containing heterocyclic compound characterized by the presence of four chlorine atoms attached to a thianthrene core Thianthrene itself is a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorothianthrene can be synthesized through various methods. One common approach involves the reaction of arenethiols with sulfur dichloride (S₂Cl₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃). This method allows for the direct synthesis of symmetric thianthrene derivatives from unfunctionalized aromatic substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrachlorothianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thianthrene derivatives.
科学的研究の応用
1,2,3,4-Tetrachlorothianthrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
作用機序
The mechanism of action of 1,2,3,4-Tetrachlorothianthrene involves its interaction with molecular targets and pathways within cells. The compound’s sulfur atoms play a crucial role in its redox behavior, allowing it to participate in electron transfer reactions. This redox activity can influence various cellular processes, including oxidative stress response and enzyme activity modulation .
類似化合物との比較
1,2,3,4-Tetraphenylnaphthalene: A polycyclic aromatic hydrocarbon with similar structural features but different chemical properties.
1,2,3,4-Tetrahydrocarbazole: A tricyclic aromatic compound with distinct biological activities and synthetic routes.
Uniqueness: 1,2,3,4-Tetrachlorothianthrene is unique due to its high chlorine content and sulfur-containing heterocyclic structure
特性
CAS番号 |
134503-41-6 |
|---|---|
分子式 |
C12H4Cl4S2 |
分子量 |
354.1 g/mol |
IUPAC名 |
1,2,3,4-tetrachlorothianthrene |
InChI |
InChI=1S/C12H4Cl4S2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H |
InChIキー |
LRILBDXHOBYDGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)SC3=C(S2)C(=C(C(=C3Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


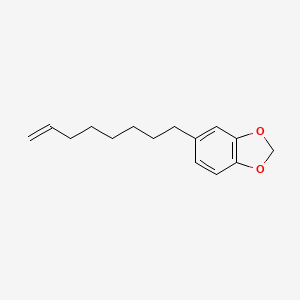
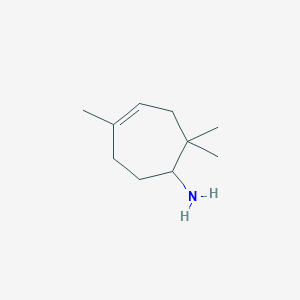
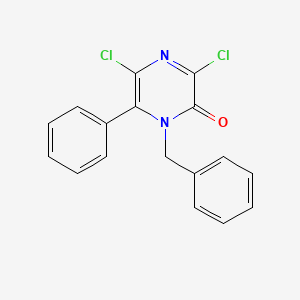
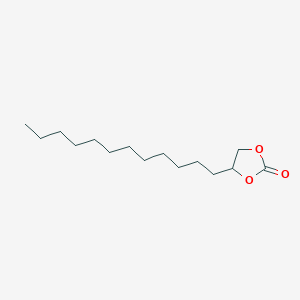
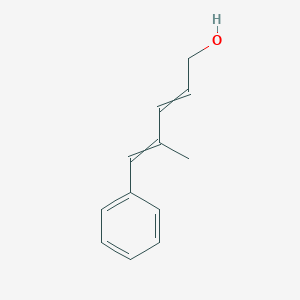
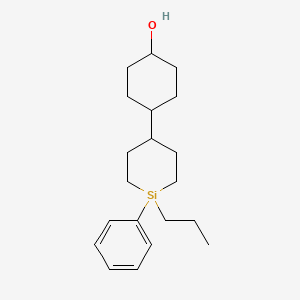
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
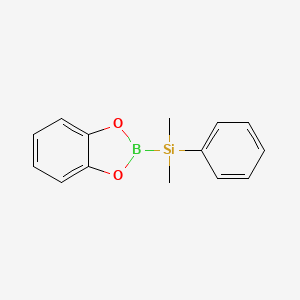
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
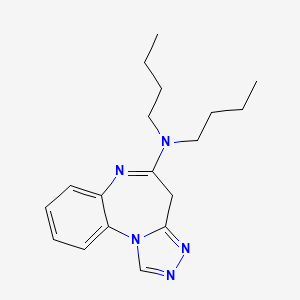
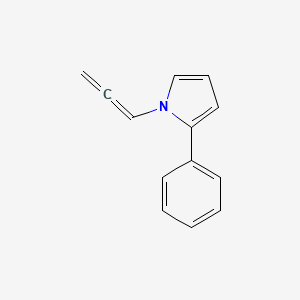
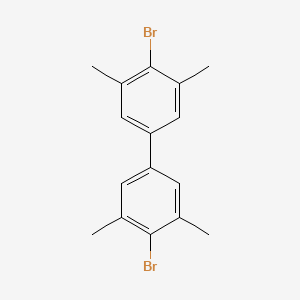
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
